molecular formula C17H18O3 B8801987 5-(Benzyloxy)-2-phenyl-1,3-dioxane CAS No. 68728-34-7

5-(Benzyloxy)-2-phenyl-1,3-dioxane

Cat. No.: B8801987
CAS No.: 68728-34-7
M. Wt: 270.32 g/mol
InChI Key: LYULANJSVNVULZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-phenyl-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring substituted at the 2-position with a phenyl group and at the 5-position with a benzyloxy group. This compound is synthesized via acid-catalyzed acetal formation or stereoselective routes, often yielding diastereomers such as (2R,5R)- and (2S,5R)-configurations . Key applications include its use as a protected intermediate in polymer chemistry (e.g., PBT vitrimers) and as a precursor in medicinal chemistry due to its hydrolytic stability and tunable reactivity .

Properties

CAS No.

68728-34-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-phenyl-5-phenylmethoxy-1,3-dioxane

InChI

InChI=1S/C17H18O3/c1-3-7-14(8-4-1)11-18-16-12-19-17(20-13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

LYULANJSVNVULZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,3-Dioxane Core

(a) Hydroxy vs. Benzyloxy Substituents
  • 5-Hydroxy-2-phenyl-1,3-dioxane (CAS 1319-88-6): Replacing the benzyloxy group with a hydroxyl group significantly alters reactivity. The hydroxy derivative is more hydrophilic (logP ~1.2) and participates in hydrogen bonding, as evidenced by its chair conformation with equatorial phenyl and intramolecular O–H···O interactions . In contrast, the benzyloxy analog is lipophilic (logP ~2.8) and stable under basic conditions, making it preferable for protecting alcohol functionalities .
(b) Bis-Hydroxymethyl Substituents
  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4): This compound features hydroxymethyl groups at both 5-positions, enabling cross-linking in polymer networks. It has a higher melting point (mp 135–137°C) compared to 5-(benzyloxy)-2-phenyl-1,3-dioxane (mp 52–78°C, depending on stereochemistry) and is used in vitrimer synthesis due to its dynamic covalent bonding capability .
(c) Halogenated Derivatives
  • 5-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane : Introducing bromine enhances electrophilic reactivity. The 4-bromo derivative shows distinct NMR shifts (e.g., δ 7.51–7.20 ppm for aromatic protons) and serves as a halogenated intermediate for Suzuki coupling reactions .

Stereochemical Variations

The stereochemistry at the 2- and 5-positions critically influences physical properties:

Compound Configuration Melting Point (°C) NMR Key Shifts (δ, CDCl₃)
(2R,5R)-5-(Benzyloxy)-2-phenyl R,R 52.6–53.4 5.39 (s, 1H, acetal), 4.54 (s, 2H, OCH₂Ph)
(2S,5R)-5-(Benzyloxy)-2-phenyl S,R 77.1–78.0 Similar acetal proton (δ 5.39), split signals due to diastereomerism
(2R,5R)-5-((3-Methoxybenzyl)oxy) R,R 52.6–53.4 δ 3.80 (s, 3H, OCH₃), 4.52 (s, 2H, OCH₂Ph)

The R,R diastereomer typically exhibits lower melting points and higher solubility in nonpolar solvents compared to the S,R configuration .

Functional Group Modifications on the Benzyl Moiety

Compound Key Modification Application
This compound Baseline structure Polymer cross-linking
5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane Methoxy substitution Enhanced thermal stability (TGA decomposition >200°C)
2-[5-(Benzyloxy)-2-bromo-4-methoxyphenyl]-1,3-dioxane Bromo + methoxy groups Photoresist materials (λₐₜₖ ~248 nm)

Methoxy or bromo substitutions on the benzyl group improve thermal stability and UV activity, respectively, but reduce hydrolytic stability compared to the parent compound .

Comparison with Acyclic Analogs

  • 2-(Benzyloxy)propane-1,3-diol : This acyclic analog lacks the dioxane ring, resulting in higher flexibility and reactivity (e.g., faster acetal hydrolysis). Its NMR spectrum shows simpler splitting (δ 3.60–4.20 ppm for glycol protons) compared to the rigid dioxane derivatives .

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